5-Acetyl-2,3-diaminopyridine
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Overview
Description
5-Acetyl-2,3-diaminopyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of an acetyl group at the 5-position and amino groups at the 2 and 3 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,3-diaminopyridine typically involves the reduction of 2,3-dinitropyridine. One common method includes dissolving 2,3-dinitropyridine in an organic solvent, adding palladium on carbon as a catalyst, and introducing hydrogen gas to the reaction mixture. The reaction is carried out under continuous stirring and heating until the reduction is complete . This method is efficient and yields high-purity 2,3-diaminopyridine, which can then be acetylated to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize energy consumption and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,3-diaminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
5-Acetyl-2,3-diaminopyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Acetyl-2,3-diaminopyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may block potassium channels, prolonging action potentials and increasing calcium influx, which can enhance neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: Known for its use in treating Lambert-Eaton myasthenic syndrome.
2,3-Diaminopyridine: Used as an intermediate in the synthesis of various pharmaceuticals.
5-Acetyl-2-aminopyridine: Similar structure but with only one amino group.
Uniqueness
5-Acetyl-2,3-diaminopyridine is unique due to the presence of both acetyl and amino groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(5,6-diaminopyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,8H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAYZPGADABAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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